2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide
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Overview
Description
2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a chlorophenyl group, a sulfonyl group, and a dihydropyrimidinone core, making it a subject of interest for researchers exploring new chemical entities with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide typically involves multiple steps:
Formation of the Dihydropyrimidinone Core: This step often starts with the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions to form the dihydropyrimidinone core.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the dihydropyrimidinone intermediate.
Sulfonylation: The sulfonyl group is typically introduced using sulfonyl chlorides in the presence of a base, such as pyridine or triethylamine, to form the sulfonylated intermediate.
Thioether Formation: The thioether linkage is formed by reacting the sulfonylated intermediate with a thiol compound under basic conditions.
Final Amidation: The final step involves the amidation reaction, where the thioether intermediate reacts with p-toluidine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the dihydropyrimidinone core, potentially converting it to an alcohol.
Substitution: The aromatic chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction of the carbonyl group.
Functionalized Aromatics: From substitution reactions on the chlorophenyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound could be explored for its potential pharmacological activities. The presence of the sulfonyl and dihydropyrimidinone groups suggests it might exhibit enzyme inhibitory properties or act as a ligand for certain receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical functionalities present in this molecule.
Mechanism of Action
The mechanism by which 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonyl group could form strong interactions with amino acid residues in proteins, while the dihydropyrimidinone core might mimic natural substrates or inhibitors.
Comparison with Similar Compounds
Similar Compounds
2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(phenyl)butanamide: Similar structure but with a phenyl group instead of a p-tolyl group.
2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
The uniqueness of 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonyl and dihydropyrimidinone groups, along with the thioether linkage, makes it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its potential applications and unique characteristics
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S2/c1-3-17(19(26)24-15-8-4-13(2)5-9-15)30-21-23-12-18(20(27)25-21)31(28,29)16-10-6-14(22)7-11-16/h4-12,17H,3H2,1-2H3,(H,24,26)(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQNNUIMAWCMNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C)SC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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